Benzyl 2-methylaziridine-1-carboxylate

radiopharmaceutical regioselectivity fluorine-18 chemistry

Benzyl 2-methylaziridine-1-carboxylate (also referred to as (S)-N-Cbz-2-methylaziridine; CAS 946088-68-2) is a chiral, N‑activated aziridine carrying a carbobenzyloxy (Cbz) protecting group. The three‑membered aziridine ring delivers high strain energy and electrophilic reactivity, while the Cbz substituent electronically tunes the nitrogen and provides a readily cleavable handle.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8799342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-methylaziridine-1-carboxylate
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1CN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c1-9-7-12(9)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
InChIKeyLUBRSMFTXSITMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Methylaziridine-1-Carboxylate: Core Identity for Procurement Decisions


Benzyl 2-methylaziridine-1-carboxylate (also referred to as (S)-N-Cbz-2-methylaziridine; CAS 946088-68-2) is a chiral, N‑activated aziridine carrying a carbobenzyloxy (Cbz) protecting group. The three‑membered aziridine ring delivers high strain energy and electrophilic reactivity, while the Cbz substituent electronically tunes the nitrogen and provides a readily cleavable handle . Its enantiopure (S)‑form is a versatile building block in asymmetric synthesis, particularly in the preparation of chiral amines, amino acids, and radiopharmaceutical intermediates .

Enantiopure (S)-aziridine building block for asymmetric synthesis
Cbz protecting group enables regiochemical control and facile cleavage
Compatible with [18F]fluoride radiochemistry and nucleophilic ring-opening

Why Generic N-Protected Aziridines Cannot Replace Benzyl 2-Methylaziridine-1-Carboxylate


Aziridines bearing different N‑acyl groups (e.g., Cbz, Boc, Bz) exhibit markedly different regio‑ and stereochemical outcomes in nucleophilic ring‑opening reactions . The electronic and steric influence of the N‑substituent dictates whether attack occurs at the secondary or tertiary carbon of the unsymmetrical 2‑methylaziridine ring, and it also governs the ease and speed of N‑deprotection . Consequently, substituting Benzyl 2‑methylaziridine-1‑carboxylate with a generic N‑protected analog can invert regioselectivity, reduce product yield, or prolong synthetic sequences—failures that are documented quantitatively below.

!
N‑substituent electronic effects may invert aziridine ring‑opening regiochemistry compared to Boc or Bz analogs.
!
Deprotection efficiency can vary substantially; Cbz may enable faster one‑step cleavage than hydrogenolysis‑dependent alternatives.
!
Standard‑grade sources may lack enantiomeric excess documentation, introducing chiral uncertainty in stereoselective workflows.

Quantitative Head-to-Head Evidence for Benzyl 2-Methylaziridine-1-Carboxylate


Opposite Regioselectivity vs. N‑Benzoyl Analog in Fluoride Ring‑Opening

In side‑by‑side experiments with [K222][18/19F], N‑Cbz‑2‑methylaziridine (target compound) attacked predominantly at the secondary carbon to give 1‑fluoro‑2‑propanamine derivatives as the major product, whereas the N‑benzoyl‑protected analog gave the opposite regioisomer (2‑fluoropropanamine derivatives) as the major product . This represents the first demonstration of regiocontrol during aziridine ring‑opening with [18F]‑fluoride simply by switching the N‑protecting group .

Regioselectivity
Head-to-head
Target (Cbz): 1‑fluoro‑2‑propanamine
Bz analog: 2‑fluoropropanamine (opposite regioisomer)
Supports regioisomer control for 18F‑synthon preparation.
85:15 secondary:tertiary ratio reported for Cbz alone.
radiopharmaceutical regioselectivity fluorine-18 chemistry

Rapid One‑Step Deprotection: 10 min vs. 40 min by Hydrogenolysis

After ring‑opening, the Cbz group of the target compound is cleaved together with a methyl ester in a single step using a triethylamine‑mediated method, requiring only 10 minutes. In contrast, the classical hydrogenolysis approach (H2/Pd‑C) requires 40 minutes to achieve the same transformation . This deprotection speed was explicitly noted as a superior alternative to palladium‑catalyzed hydrogenolysis .

Deprotection Speed
Head-to-head
10 min
TEA‑mediated method vs 40 min hydrogenolysis
May improve radiochemical yield in short‑lived isotope synthesis.
Reported in context of 18F automated modules.
deprotection efficiency Cbz cleavage radiochemistry workflow

Validated Enantiomeric and Chemical Purity for Chiral Synthesis Procurement

Commercially available (S)-Benzyl 2-methylaziridine-1-carboxylate is supplied with batch‑specific analytical documentation. One manufacturer reports chemical purity of 99.7% and optical purity ≥97.0% as determined by chiral HPLC . In comparison, standard‑grade offerings from other suppliers list 95% chemical purity without optical purity certification . For asymmetric synthesis applications, the availability of pre‑validated enantiomeric excess is a decision‑critical procurement parameter.

Chiral Purity
Supplier-reported
≥97.0% ee
Chemical purity 99.7% (standard offering: 95%)
Reduces need for in‑house chiral QC before asymmetric synthesis.
Verify lot‑specific certificate; optical purity data source‑specific.
optical purity chiral building block quality specification

High‑Value Application Scenarios for Benzyl 2-Methylaziridine-1-Carboxylate


PET Radiopharmaceutical Production Requiring Defined Regioisomer

The Cbz‑protected aziridine directs fluoride attack to the secondary carbon, generating 1‑[18F]fluoro‑2‑propanamine—a key synthon for 18F‑labeled β‑blockers and other amines . This regiochemical certainty eliminates the need for isomer separation and maximizes radiochemical yield within the short 18F half‑life, making it the reagent of choice for automated radiosynthesis modules .

Accelerated Multi‑Step Synthesis with Fast Tandem Deprotection

The combination of regioselective ring‑opening and the 10‑minute tandem Cbz‑cleavage/ester hydrolysis step enables rapid, high‑yielding sequences where both protecting groups are removed simultaneously . This is especially valuable in medicinal chemistry programs where rapid SAR exploration or scale‑up of chiral amine intermediates is needed .

Enantioselective Synthesis of Chiral Amines and Amino Acids

The (S)‑enantiomer with documented optical purity (≥97%) provides a reliable entry into enantiopure β‑fluoroamines, chiral 1,2‑diamines, and non‑proteinogenic amino acids via stereospecific ring‑opening . Procurement of pre‑certified material reduces the burden on QC laboratories and accelerates development timelines in pharmaceutical R&D .

Application
Selection Property
Validation Focus
18F‑Radiosynthesis of β‑blocker analogs
Cbz‑directed regioselectivity
Regioisomer identity by radio‑HPLC/NMR
Rapid tandem deprotection in SAR studies
One‑step Cbz cleavage/ester hydrolysis kinetics
Reaction time and yield under reported conditions
Stereospecific synthesis of chiral amine libraries
Documented enantiomeric excess
Chiral HPLC or specific rotation confirmation
Quote Request

Request a Quote for Benzyl 2-methylaziridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.